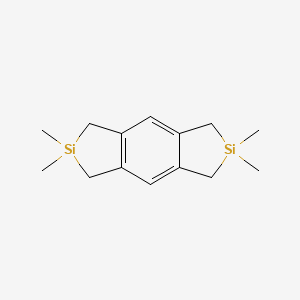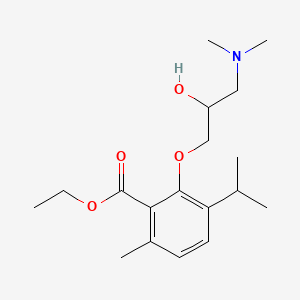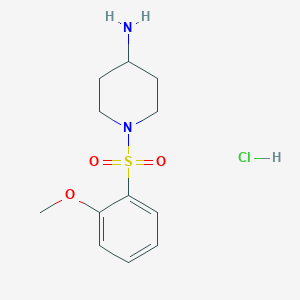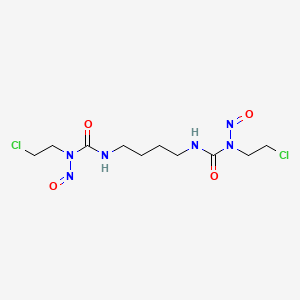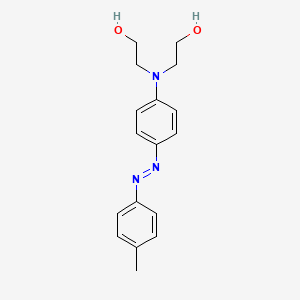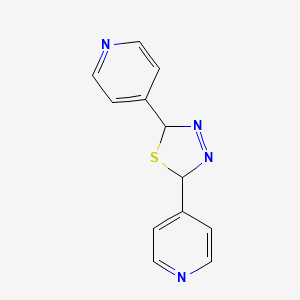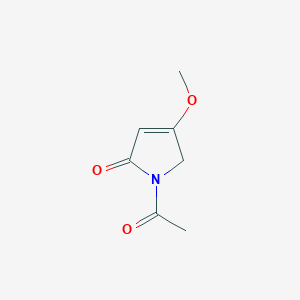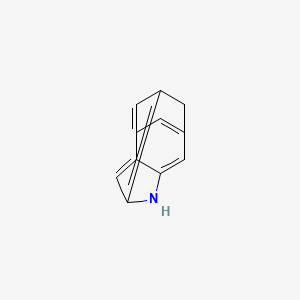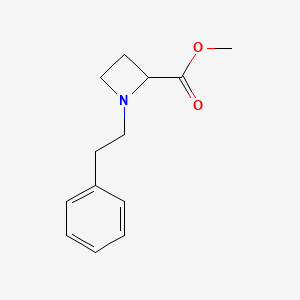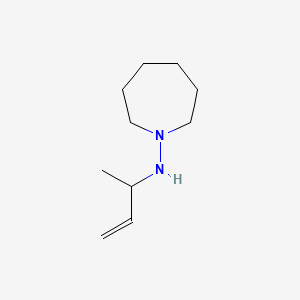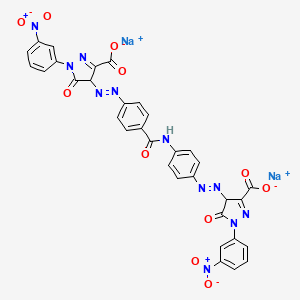
1H-Pyrazole-3-carboxylic acid, 4-((4-((4-((3-carboxy-4,5-dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-1-(3-nitrophenyl)-5-oxo-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole-3-carboxylic acid, 4-((4-((4-((3-carboxy-4,5-dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-1-(3-nitrophenyl)-5-oxo-, disodium salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple azo groups and pyrazole rings, which contribute to its distinct chemical behavior.
准备方法
The synthesis of this compound involves multiple steps, including the formation of pyrazole rings and azo linkages. The synthetic route typically starts with the preparation of 1H-pyrazole-3-carboxylic acid, followed by the introduction of azo groups through diazotization and coupling reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to achieve high yields and purity.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: The presence of nitro groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like sulfuric acid or aluminum chloride.
Coupling Reactions: The azo groups can participate in coupling reactions with phenols or amines, forming new azo compounds.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biological stain or marker due to its azo groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The azo groups can undergo reduction to form amines, which may interact with biological molecules. The nitro groups can also participate in redox reactions, affecting cellular processes. The compound’s structure allows it to bind to specific sites on proteins, influencing their activity and function.
相似化合物的比较
Compared to other similar compounds, this compound stands out due to its multiple azo and nitro groups, which confer unique chemical and biological properties. Similar compounds include:
1H-Pyrazole-3-carboxylic acid derivatives: These compounds share the pyrazole ring but may lack the azo or nitro groups.
Azo compounds: These compounds contain azo linkages but may not have the same pyrazole structure.
Nitroaromatic compounds: These compounds have nitro groups attached to aromatic rings but may not have the same complexity as the target compound.
属性
CAS 编号 |
65104-25-8 |
|---|---|
分子式 |
C33H19N11Na2O11 |
分子量 |
791.5 g/mol |
IUPAC 名称 |
disodium;4-[[4-[[4-[[3-carboxylato-1-(3-nitrophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-1-(3-nitrophenyl)-5-oxo-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C33H21N11O11.2Na/c45-29(17-7-9-19(10-8-17)35-37-25-27(32(48)49)39-41(30(25)46)21-3-1-5-23(15-21)43(52)53)34-18-11-13-20(14-12-18)36-38-26-28(33(50)51)40-42(31(26)47)22-4-2-6-24(16-22)44(54)55;;/h1-16,25-26H,(H,34,45)(H,48,49)(H,50,51);;/q;2*+1/p-2 |
InChI 键 |
MALDUBMOKWLPKA-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
